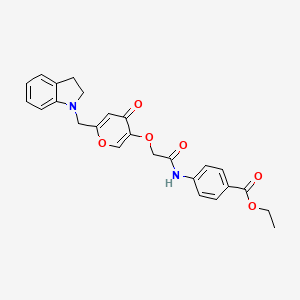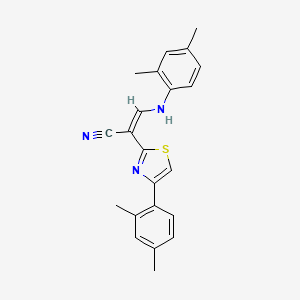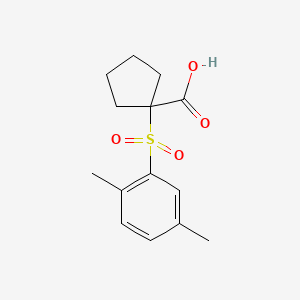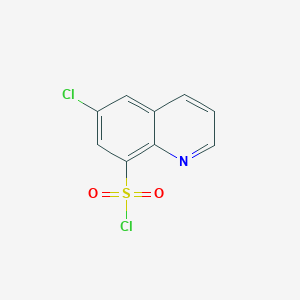![molecular formula C18H19ClN2O4S3 B2527998 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide CAS No. 873010-60-7](/img/structure/B2527998.png)
5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, including antimicrobial and antiviral activities, as well as their use in treating glaucoma through the inhibition of carbonic anhydrase.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves multiple steps, starting from an appropriate benzoic acid precursor. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved in six steps, beginning with 4-chlorobenzoic acid . This process included esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the sulfonamide compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is confirmed using techniques such as NMR, IR, and elemental analysis . These methods provide detailed information about the molecular framework and the substitution pattern on the aromatic systems, which are crucial for the biological activity of these compounds. The presence of a 3,4-dimethoxyphenyl group and a thiazole ring in the compound suggests a complex structure that may contribute to its potential biological activities.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The synthesis process itself involves a series of chemical reactions, including esterification and nucleophilic substitution . The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with different biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility and pKa, are important for their biological activity and pharmacokinetic profile. For example, in the search for ocular hypotensive agents, the substituents on the sulfonamide were varied to optimize water solubility and pKa to minimize pigment binding in the iris . These properties are crucial for the efficacy and safety of the compounds when used in a medical context.
Relevant Case Studies
The provided papers do not detail case studies involving the specific compound 5-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide. However, related sulfonamide derivatives have been evaluated for their biological activities. For instance, certain sulfonamide derivatives showed anti-tobacco mosaic virus activity , and others were tested for antimicrobial activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus . These studies highlight the potential of sulfonamide derivatives in therapeutic applications and the importance of structural modifications to enhance their biological efficacy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
Researchers have synthesized aminomethylselenopheno[3,2-b]thiophene sulfonamides, exploring their cytotoxic effects against various cancer cell lines. Such compounds exhibit potential for anticancer drug development due to their selective cytotoxicity (Arsenyan, Rubina, & Domracheva, 2016).
Antiviral Activity
Sulfonamide derivatives, including those based on thiadiazole scaffolds, have shown promise as antiviral agents. For example, certain sulfonamides possess anti-tobacco mosaic virus activity, highlighting their potential in addressing viral diseases (Chen et al., 2010).
Ocular Hypotensive Activity
Sulfonamide compounds have been evaluated for their efficacy in reducing intraocular pressure, a key factor in glaucoma management. Variations in the sulfonamide structure can significantly affect their activity and solubility, influencing their potential as therapeutic agents (Prugh et al., 1991).
Antibacterial Agents
The development of novel heterocyclic compounds containing a sulfonamido moiety has been targeted for their antibacterial properties. These compounds have shown high activity against various bacterial strains, demonstrating their potential in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Endothelin Receptor Antagonism
Research into 2-aryloxycarbonylthiophene-3-sulfonamides has identified compounds with potent antagonistic activity at endothelin receptors. Such compounds are of interest for their potential to treat conditions like hypertension and pulmonary arterial hypertension (Raju et al., 1997).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S3/c1-11-15(8-9-20-28(22,23)17-7-6-16(19)27-17)26-18(21-11)12-4-5-13(24-2)14(10-12)25-3/h4-7,10,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATKDMSRVSZAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)

![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)


![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2527923.png)


![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)
![2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527930.png)
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)